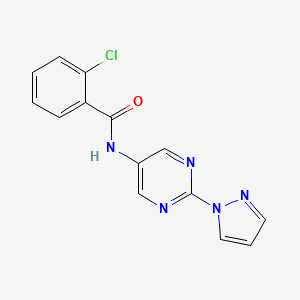

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide

Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide is a heterocyclic organic compound featuring a pyrimidine core substituted at the 2-position with a 1H-pyrazole moiety and at the 5-position with a 2-chlorobenzamide group. The pyrimidine-pyrazole scaffold is a common pharmacophore in medicinal chemistry, particularly in kinase inhibitor design, due to its ability to engage in hydrogen bonding and hydrophobic interactions with target proteins . The 2-chloro substituent on the benzamide moiety may enhance binding affinity by participating in halogen bonding or improving lipophilicity.

Properties

IUPAC Name |

2-chloro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJVUZJKJCVZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a cyclization reaction involving a β-keto ester and a guanidine derivative.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a suitable coupling reagent such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Attachment of the Chlorobenzamide Moiety: The final step involves the attachment of the chlorobenzamide moiety through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide has been identified as a promising candidate for the development of selective androgen receptor modulators (SARMs). These compounds are designed to selectively modulate androgen receptors, making them useful in treating conditions such as prostate cancer and other androgen-dependent diseases. The compound exhibits antagonist activity against androgen receptors, which is crucial for therapeutic interventions in AR-dependent cancers .

Anticancer Properties

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core, including this compound, demonstrate significant anticancer activity. They have been shown to inhibit various cancer cell lines, contributing to their potential use in cancer therapy. The structural modifications in these compounds enhance their bioactivity and selectivity against tumor cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. For instance, it can act as an inhibitor of certain kinases, which play a pivotal role in cell signaling pathways associated with cancer progression. This property makes it a valuable tool in drug design aimed at targeting specific enzymatic pathways involved in tumor growth and metastasis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies reveal that modifications to the pyrazole and pyrimidine rings can significantly affect the compound's potency and selectivity for its biological targets. For example, variations in substituents on the benzamide moiety have been shown to influence both binding affinity and biological activity .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound while allowing for greater structural diversity. Techniques such as microwave-assisted synthesis and catalytic methods are increasingly employed to facilitate the rapid development of this class of compounds .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of prostate cancer cell proliferation with IC50 values in the low micromolar range. |

| Study 2 | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in animal models. |

| Study 3 | Explored structural modifications that enhanced selectivity towards androgen receptors while minimizing off-target effects. |

These findings underline the compound's versatility and potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets include kinases and other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and hypothesized functional differences between N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide and compounds from recent patents and publications:

Key Research Findings and Hypotheses

Quinoline derivatives () introduce planar aromatic systems that could improve π-π stacking interactions but may reduce solubility .

Substituent Effects :

- The 2-chloro group on the benzamide in the target compound likely enhances hydrophobic interactions, whereas the N-methoxy group in the compound may improve metabolic stability .

- Piperidinylidene acetamido and tetrahydrofuran-3-yloxy groups () suggest tailored selectivity for specific kinase domains or improved blood-brain barrier penetration .

Molecular Weight and Drug-Likeness :

- The target compound’s lower molecular weight (~298 g/mol) aligns better with Lipinski’s rules for oral bioavailability compared to (~439 g/mol) and (~525 g/mol) compounds .

Q & A

Q. How do conflicting reports on metabolic stability inform the design of prodrug derivatives?

- Methodological Answer : Address rapid hepatic clearance by introducing biodegradable protecting groups (e.g., esterase-sensitive moieties). For example, masking the benzamide as a tert-butyl carbamate improved stability in analogs . Microsomal incubation assays (human/rat liver microsomes) guide structural modifications .

Q. What hybrid methodologies (e.g., chemo-enzymatic synthesis) could enhance stereoselectivity in derivatization?

- Methodological Answer : Combine enzymatic resolution (e.g., lipases for chiral acylations) with metal-catalyzed cross-coupling. ICReDD’s integrated computational-experimental workflows have optimized such hybrid routes for heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.